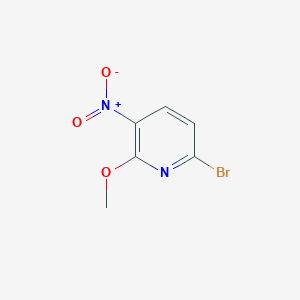

6-Bromo-2-methoxy-3-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of substituents on the pyridine ring, which can significantly influence the reactivity and properties of the molecule. For example, the presence of a methoxy group can impact the electronic distribution within the molecule and affect its reactivity during further chemical transformations .

Chemical Reactions Analysis

The reactivity of pyridine derivatives in chemical reactions is highly dependent on the substituents present on the ring. The directive influence of the N-oxide group during nitration of pyridine N-oxide derivatives has been observed, where the nitration of 3-bromo-5-methoxypyridine-N-oxide yields the 6-nitro derivative as the sole reaction product . This indicates that certain functional groups can direct the site of electrophilic substitution on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like 6-Bromo-2-methoxy-3-nitropyridine are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's boiling point, solubility, stability, and reactivity. For example, the introduction of a nitro group can increase the acidity of the pyridine ring, while a methoxy group can increase the electron density on the ring, potentially affecting the compound's reactivity in nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Nitration and Substitution Reactions

- The unique reactivity of 6-Bromo-2-methoxy-3-nitropyridine and its derivatives is illustrated in their nitration processes. For instance, the nitration of 3-bromo-5-methoxypyridine-N-oxide leads to the formation of a 6-nitro derivative as the sole product, highlighting the directive influence of the N-oxide group (Hertog, Ammers, & Schukking, 2010).

Synthesis of Analogous Compounds

- The synthesis of compounds like 2-Amino-3-nitropyridine-6-methoxy demonstrates the versatile application of 6-Bromo-2-methoxy-3-nitropyridine in chemical syntheses. This process involves multiple steps like substitution, nitration, and oxidation, yielding compounds with significant purities and yields (Fan Kai-qi, 2009).

Solvent Influence in Reactivity

- The solvent's polarity significantly impacts the reactivity of nitropyridines, including 6-Bromo-2-methoxy-3-nitropyridine. Higher solvent polarity accelerates substitution processes, particularly affecting substituents in the para or ortho position relative to the nitro group (Hertog & Jouwersma, 1953).

Vibrational Spectroscopic Analysis

- The vibrational spectroscopic study of molecules like 2-amino-6-methoxy-3-nitropyridine, which is structurally related to 6-Bromo-2-methoxy-3-nitropyridine, sheds light on their electronic and structural properties. Such studies are crucial for understanding the molecular interactions and potential applications in pharmaceuticals (Premkumar et al., 2015).

Development of Novel Optical Materials

- The high non-linear optical activity of certain nitropyridine derivatives, as indicated in theoretical studies, suggests potential applications in designing new optical materials. This is particularly relevant for compounds structurally related to 6-Bromo-2-methoxy-3-nitropyridine, indicating its potential in materials science applications (Premkumar et al., 2015).

Computational and Structural Investigations

- Computational calculations and molecular docking studies on derivatives of nitropyridines, including those structurally similar to 6-Bromo-2-methoxy-3-nitropyridine, have been conducted. These studies focus on molecular structure, energy, and reactivity, providing insights into their potential biomedical applications and interactions with biological targets (Arulaabaranam et al., 2021).

Safety And Hazards

“6-Bromo-2-methoxy-3-nitropyridine” is classified as dangerous. The hazard statements include H301-H311-H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501, which provide guidance on how to handle the compound safely .

Eigenschaften

IUPAC Name |

6-bromo-2-methoxy-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOZIEOLBBCAFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483296 |

Source

|

| Record name | 6-Bromo-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methoxy-3-nitropyridine | |

CAS RN |

58819-77-5 |

Source

|

| Record name | 6-Bromo-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)